molecular formula C12H12N4O2 B2359100 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 1219545-58-0

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No. B2359100
CAS RN: 1219545-58-0
M. Wt: 244.254
InChI Key: SBARVBWDZDOPTP-UHFFFAOYSA-N
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Description

“2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” is an organic compound that belongs to the class of aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of “2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” is complex, with a pyrimidine ring attached to an amino group and a benzoic acid group . The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” include its molecular formula (C12H12N4O2), structure, and other related information .

Scientific Research Applications

Hydrogen-Bonding and Crystal Structure

  • Research shows the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds, including derivatives of aminopyrimidine, have been characterized by single-crystal X-ray crystallography, focusing on hydrogen-bonding motifs and structural stability (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Supramolecular Chemistry

  • A study on noncovalent interactions and structural investigation of O-benzenesulfonylated pyrimidines, including 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS), has been conducted. The research explored the quantum chemical understanding of these compounds, including nonlinear optical analysis and global reactivity parameters (Ali et al., 2020).

Synthesis and Biological Activity

  • The synthesis and characterization of new heterocyclic compounds derived from 6-methyl 2-thiouracil, including derivatives of aminopyrimidine, were studied. These compounds were tested for significant antibacterial activity, providing insights into their potential therapeutic applications (Mohammad, Ahmed, & Mahmoud, 2017).

Nonlinear Optical Properties

  • Research on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and related compounds focused on their synthesis, single-crystal X-ray diffraction analysis, and theoretical studies. The study revealed their promising nonlinear optical properties, contributing to the understanding of their electronic behavior (Ali et al., 2020).

Supramolecular Interaction and Crystal Packing

  • A study of the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid revealed variations in supramolecular architecture. The research provided insights into the nature of intermolecular interactions in these crystalline solid-phase compounds (Goswami, Jana, Hazra, Fun, & Chantrapromma, 2008).

Crystallography and Antiparasitic Properties

  • Investigations into the antiparasitic properties of benzothiazoles and anthranilic acid derivatives, including 2-[(2-chloro-benzothiazol-6-yl)amino] benzoic acid, have been conducted. These studies explored their efficacy against parasites such as Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

properties

IUPAC Name

2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBARVBWDZDOPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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